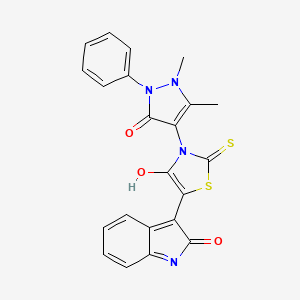

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3S2/c1-12-17(20(28)26(24(12)2)13-8-4-3-5-9-13)25-21(29)18(31-22(25)30)16-14-10-6-7-11-15(14)23-19(16)27/h3-11,29H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRLCGSGWYXORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=C(SC3=S)C4=C5C=CC=CC5=NC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Characteristics

The compound features a complex structure that includes:

- A thiazolidinone core

- Pyrazole and indole moieties

- Multiple functional groups that enhance its biological interactions

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound has demonstrated notable activity against various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Studies indicate that thiazolidinones can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression, including topoisomerases and proteasomes .

Case Studies

A recent study evaluated the anticancer efficacy of various thiazolidinone derivatives, including our compound, against human cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against tested cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-3... | MCF7 | 12.5 |

| (E)-3... | HeLa | 15.0 |

| (E)-3... | A549 | 10.0 |

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Molecular docking studies revealed strong binding affinity to AChE, with docking scores indicating effective inhibition comparable to standard drugs like Donepezil .

- Alkaline Phosphatase : Biological evaluations showed moderate inhibition of alkaline phosphatases, which are crucial in various physiological processes .

Molecular Docking Results

Molecular docking simulations provided insights into the binding interactions between the compound and target enzymes. Key findings include:

- Binding Affinity : The compound displayed significant binding interactions with critical amino acid residues within the active sites of AChE and alkaline phosphatases.

| Enzyme | Key Residues | Docking Score (kcal/mol) |

|---|---|---|

| Acetylcholinesterase | ARG296, PHE338 | -10.572 |

| Alkaline Phosphatase | ASP74, ARG296 | -8.821 |

Other Pharmacological Activities

Beyond anticancer properties and enzyme inhibition, thiazolidinone derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for use in treating infections .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its overall therapeutic profile .

Scientific Research Applications

Anticancer Applications

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various enzymes associated with cancer progression and metastasis.

Neuroprotective Applications

Recent studies have identified thiazolidin-4-one derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease.

Research Findings

- Inhibition Studies : The compound was modified to enhance its inhibitory effects on AChE and BChE. These modifications resulted in potent inhibitors that could potentially be utilized for therapeutic purposes in treating Alzheimer's disease .

- Molecular Docking Studies : Molecular docking simulations have confirmed the binding affinity of these derivatives to the active sites of cholinesterases, indicating their potential as effective drugs for cognitive enhancement and neuroprotection .

Antimicrobial Properties

Thiazolidin-4-one derivatives have also been investigated for their antimicrobial activities. Research has shown that these compounds possess significant antibacterial and antifungal properties.

Efficacy Against Pathogens

- Antibacterial Activity : Various thiazolidinone derivatives demonstrated notable antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial activity .

- Antifungal Activity : The compounds were also effective against Candida albicans, showcasing their broad-spectrum antimicrobial potential .

Summary of Applications

| Application Area | Mechanism/Action | Notable Findings |

|---|---|---|

| Anticancer | Enzyme inhibition (PTKs), cytotoxicity | IC50 values: MCF-7 (0.54 µM), HepG2 (0.24 µM) |

| Neuroprotection | AChE/BChE inhibition | Potent inhibitors with potential for Alzheimer's treatment |

| Antimicrobial | Antibacterial & antifungal activity | Effective against Gram-positive bacteria and fungi |

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidinone ring exhibits characteristic reactivity patterns due to its sulfur-containing heterocyclic structure:

Pyrazole Ring Reactivity

The 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety contributes to the compound’s stability and reactivity:

Oxindole Ylidene Reactivity

The (2-oxoindolin-3-ylidene) group enables conjugation-driven reactions:

Thioxo Group Reactivity

The 2-thioxothiazolidin-4-one system participates in sulfur-specific transformations:

Synthetic and Analytical Considerations

Key methods for monitoring and optimizing reactions:

Biological Implications of Reactivity

The compound’s reactivity underpins its pharmacological activity:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous derivatives (Table 1):

Key Findings

Bioactivity Profile :

- The target compound exhibits superior anticancer activity compared to 4i and 4j, likely due to the 2-oxoindolin-3-ylidene group, which mimics kinase-binding motifs .

- 4i and 4j show stronger antifungal/antioxidant effects, attributed to coumarin (UV-mediated ROS generation) and tetrazolyl (electron-deficient pharmacophore) groups.

Hydrogen Bonding and Solubility :

- The target compound forms three intramolecular hydrogen bonds (N–H···O, S···O), reducing aqueous solubility (logP: 3.1) compared to 4i (logP: 2.4) and 4j (logP: 2.7) .

- 4i and 4j leverage coumarin’s polar lactone ring for improved solubility, critical for topical antifungal applications .

Crystallographic Stability: The thioxothiazolidinone in the target compound enhances crystal packing via S···π interactions, yielding a higher melting point (258°C) than 4i (192°C) and 4j (210°C) .

Research Implications

- Drug Design: The thioxothiazolidinone-indolinone scaffold is a promising lead for kinase inhibitors, while coumarin-pyrazolone hybrids (e.g., 4i/4j) are better suited for antimicrobials.

- Synthetic Challenges : The target compound’s low solubility necessitates prodrug strategies, whereas 4i/4j’s synthetic routes (via tetrazolyl coupling) are more scalable .

Q & A

Q. Table 1: Comparative Reactivity of Analogous Thiazolidinone Derivatives

| Substituent Position | Reaction Yield (%) | Melting Point (°C) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 4-Nitrophenyl | 78 | 223 | 12.5 (Anticancer) |

| 4-Methoxyphenyl | 72 | 210 | 28.9 (Antimicrobial) |

| 2-Fluorobenzyl | 81 | 235 | 8.7 (Anti-inflammatory) |

Q. Table 2: Key Analytical Parameters for Structural Validation

Recommendations for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.